3-(Dimethylamino)propyl 2-(benzylamino)benzoate
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Description
“3-(Dimethylamino)propyl 2-(benzylamino)benzoate” is a compound with the empirical formula C19H24N2O2 . It is also known as “2-[(Phenylmethyl)amino]benzoic acid 3-(dimethylamino)propyl ester hydrochloride” and is used as a reference standard in the British Pharmacopoeia .
Molecular Structure Analysis
The molecular weight of “this compound” is 312.41 (free base basis) . The compound consists of a benzoate group attached to a propyl group, which is further connected to a dimethylamino group .Physical And Chemical Properties Analysis
The compound is a pharmaceutical primary standard and is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Pharmacological Applications
Immunomodulating Effects and Antiviral Activities
Compounds related to "3-(Dimethylamino)propyl 2-(benzylamino)benzoate" have been explored for their immunomodulating effects, which can lead to antiviral and antitumor activities. For instance, Inosine pranobex, a synthetic compound that shares structural similarities with the one , has demonstrated potential benefits in treating various diseases and infections due to its immunomodulating effect. Early clinical results suggest beneficial effects in conditions such as Herpes simplex infections, genital warts, and type B viral hepatitis, highlighting the potential for related compounds in treating infectious diseases (Campoli-Richards, Sorkin, & Heel, 1986).
Chemical and Synthetic Applications
Synthetic Versatility in Organic Synthesis
Methyl-2-formyl benzoate, a bioactive precursor, exhibits a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it an essential structure in the search for new bioactive molecules, demonstrating the synthetic versatility of benzylamino benzoate derivatives in creating compounds with pharmaceutical applications (Farooq & Ngaini, 2019).
Material Science and Technology
Polyoxymethylene Dimethyl Ethers Production
In the context of material science, derivatives of dimethylamino and benzylamino benzoates, such as Polyoxymethylene dimethyl ethers (OME), are being explored for their application as oxygenated fuels in diesel engines. Their combustion process leads to reduced hazardous exhaust gas emissions, showcasing the potential of chemical compounds in the environmental technology sector. Research focuses on simplifying the existing processes by using fewer steps, simpler reactants, and less energy, aiming for efficient catalysts and processes for OME production (Baranowski, Bahmanpour, & Kröcher, 2017).
properties
IUPAC Name |
3-(dimethylamino)propyl 2-(benzylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPAAZYZSFTFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87453-76-7 |
Source
|
Record name | 3-Dimethylaminopropyl-2-benzylaminobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR9SQ56TGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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